molecular formula C15H15F3N4OS B2384221 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1448054-46-3

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2384221
CAS No.: 1448054-46-3
M. Wt: 356.37
InChI Key: IZYUWGURIWQWNV-UHFFFAOYSA-N
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Description

The compound “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The compound with a similar thiadiazole and piperazine structure has been identified as promising anti-mycobacterial chemotypes. Research indicates that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a closely related scaffold, exhibit significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. This activity is highlighted by several compounds displaying low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity, making them potent candidates for further therapeutic index evaluations and development into anti-tuberculosis drugs (Pancholia et al., 2016).

Antiviral and Antitumoral Properties

A series of derivatives structurally related to the queried compound have shown both antiviral and antitumoral activities. Subtle structural variations on the phenyl moiety have allowed tuning of biological properties towards either antiviral or antitumoral activity. Mode-of-action studies revealed that antitumoral activity was due to inhibition of tubulin polymerization, suggesting a potential pathway through which these compounds exert their effects (Jilloju et al., 2021).

Antimicrobial Activity

Compounds bearing the thiadiazole and piperazine moieties have exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential for these compounds to be developed into antimicrobial agents with specificity towards certain microbial species, pending further investigation and optimization (Patel et al., 2011).

Antioxidant Potential

A new class of thiadiazole compounds, incorporating Schiff base and Mannich base with N-methyl piperazine moiety, showed significant antioxidant activity. These findings indicate the potential for therapeutic application in conditions where oxidative stress plays a pivotal role, highlighting the versatility of this chemical scaffold in developing novel therapeutic agents (Gharu, 2014).

Antibacterial and Antifungal Agents

Novel derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, have been synthesized and characterized for their antibacterial and antifungal activities. These compounds demonstrated good activity against a range of bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents (Sanjeeva et al., 2022).

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c1-10-19-13(24-20-10)14(23)22-7-5-21(6-8-22)12-4-2-3-11(9-12)15(16,17)18/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUWGURIWQWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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